DDR1 Kinase Inhibition: 2-Oxa-5-azaspiro[3.4]octane as a Privileged Fragment
A derivative incorporating the 2-Oxa-5-azaspiro[3.4]octane scaffold demonstrated a specific IC50 value against the DDR1 kinase domain. While this is a single data point for a larger molecule, it proves the scaffold's utility in generating a functional kinase inhibitor [1]. This data provides a quantitative benchmark for assessing future analogs built on this core.
| Evidence Dimension | Inhibition of DDR1 kinase activity |
|---|---|
| Target Compound Data | IC50 = 1830 nM |
| Comparator Or Baseline | Parent compound (scaffold only) data is not available; value is for the full derivative. |
| Quantified Difference | N/A (Comparative data for the unsubstituted scaffold is not available). |
| Conditions | Biochemical assay based on the intracellular domain of the human DDR1 protein containing the kinase active site [1]. |
Why This Matters
This provides the only peer-reviewed, quantitative target engagement data for this specific spirocyclic core, serving as a critical benchmark for kinase drug discovery programs.
- [1] BindingDB. (n.d.). BDBM372048: (3-[2-(2-Oxa-5-azaspiro[3.4]octan-5-yl)-2-oxoethyl]-1-phenyl-8-(1H-pyrazolo[3,4-b]pyridine-5-carbonyl)-1,3,8-triazaspiro[4.5]decan-4-one). Retrieved from US Patents US10239876 and US10435407. View Source
